molecular formula C9H10ClNO2 B13836729 N-(2-Chloro-4-methoxyphenyl)acetamide CAS No. 31601-42-0

N-(2-Chloro-4-methoxyphenyl)acetamide

Cat. No.: B13836729
CAS No.: 31601-42-0
M. Wt: 199.63 g/mol
InChI Key: WASAUEQJQJLVAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Chloro-4-methoxyphenyl)acetamide is a chemical compound for research applications. Compounds of this class are significant intermediates in organic synthesis and are frequently utilized in the production of pharmaceuticals, agrochemicals, and other bioactive molecules . As an N-arylacetamide, it serves as a versatile building block for medicinal chemistry, enabling the development of new functional materials and active ingredients . Researchers value this family of compounds for their role in constructing complex molecular architectures. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Specifications: • CAS RN: [Data Not Confirmed] • Molecular Formula: [Data Not Confirmed] • Molecular Weight: [Data Not Confirmed] • Purity: >95% (HPLC) • Physical State: Solid Handling and Storage: Store at room temperature in a cool, dark place. This compound may be air-sensitive; it is recommended to store it under an inert atmosphere . Please refer to the Safety Data Sheet for comprehensive hazard and handling information before use.

Properties

CAS No.

31601-42-0

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

N-(2-chloro-4-methoxyphenyl)acetamide

InChI

InChI=1S/C9H10ClNO2/c1-6(12)11-9-4-3-7(13-2)5-8(9)10/h3-5H,1-2H3,(H,11,12)

InChI Key

WASAUEQJQJLVAS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)OC)Cl

Origin of Product

United States

Preparation Methods

Direct Acylation of 2-Chloro-4-methoxyaniline with Chloroacetyl Chloride

Procedure:

  • Starting Materials: 2-Chloro-4-methoxyaniline and chloroacetyl chloride.
  • Solvent and Conditions: The aniline derivative is dissolved in a suitable solvent such as acetic acid or ethanol, often cooled in an ice bath to control the exothermic reaction.
  • Addition: Chloroacetyl chloride is added dropwise to the stirred solution of 2-chloro-4-methoxyaniline.
  • Reaction Time: Stirring is continued for 1 to 2 hours at low temperature, then allowed to proceed at room temperature for several hours (up to overnight).
  • Workup: After completion, the reaction mixture is poured into an aqueous sodium acetate solution or ice-cold water to precipitate the product.
  • Isolation: The precipitate is filtered, washed with cold water, and dried.
  • Purification: Recrystallization from ethanol or ethanol/water mixtures yields pure N-(2-chloro-4-methoxyphenyl)acetamide as colorless crystals.
  • Yield: Typically around 38-80%, depending on exact conditions and purity of reagents.

Example from Literature:

  • Dissolving 0.047 mol of 4-methoxyaniline in 40 mL of pure acetic acid, cooling in an ice bath, and adding 0.047 mol of chloroacetyl chloride portionwise under stirring. After reaction, sodium acetate solution is added, precipitate formed after 30 minutes stirring at room temperature is filtered and recrystallized from ethanol to give the compound in 80% yield with melting point around 125 °C (398.6–400.3 K).

Aqueous Amine Reaction with Chloroacetyl Chloride

Procedure:

  • Starting Materials: Aqueous solution of 2-chloro-4-methoxyaniline or related amine.
  • Addition: Chloroacetyl chloride is added dropwise to the aqueous amine solution with stirring.
  • Reaction Time: Stirring overnight at room temperature.
  • Isolation: The product precipitates upon pouring the reaction mixture into ice-cold water.
  • Purification: Filtration, washing, drying, and recrystallization from ethanol.

Notes:

  • This method is similar to the direct acylation but uses aqueous amine solutions.
  • Reaction progress is monitored by thin layer chromatography.
  • Characterization includes melting point, IR spectroscopy (showing amide NH stretch around 3286 cm^-1, carbonyl stretch near 1658 cm^-1), and mass spectrometry confirming molecular ion peaks around m/z 199 consistent with the compound.

Reflux Method in Ethanol

Procedure:

  • Starting Materials: 2-chloro-4-methoxyaniline dissolved in ethanol.
  • Addition: Chloroacetyl chloride is added dropwise under stirring.
  • Reaction: The mixture is refluxed for 2 to 2.5 hours.
  • Workup: The reaction mixture is poured into ice-cold water to precipitate the product.
  • Isolation and Purification: Filtration and recrystallization from ethanol.

Yield and Characterization:

  • Yields reported in this method range from 82-85% for similar chloroacetamide derivatives.
  • Melting points and spectral data confirm the structure.

Summary Table of Preparation Parameters

Preparation Method Starting Materials Solvent Temperature/Time Workup Procedure Yield (%) Melting Point (°C) Key Characterization Data
Direct Acylation in Acetic Acid 2-chloro-4-methoxyaniline + chloroacetyl chloride Acetic acid Ice bath addition, room temp stirring overnight Sodium acetate aqueous quench, filtration, recrystallization ~80 ~125 (398.6–400.3 K) IR: NH 3292 cm^-1, C=O 1660 cm^-1; MS m/z 199
Aqueous Amine Reaction Aqueous 2-chloro-4-methoxyaniline + chloroacetyl chloride Water Room temp, overnight stirring Ice-cold water precipitation, filtration, recrystallization 38-83 118-120 IR: NH 3286 cm^-1, C=O 1658 cm^-1; MS m/z 199
Reflux in Ethanol 2-chloro-4-methoxyaniline + chloroacetyl chloride Ethanol Reflux 2-2.5 hours Ice-cold water precipitation, filtration, recrystallization 82-85 118-120 TLC, melting point, IR spectrum

Analytical Techniques for Confirmation

Comparison with Similar Compounds

Ortho/para-Substituted Derivatives

  • N-(4-Methoxyphenyl)acetamide (CAS: 51-66-1): Lacking the 2-chloro substituent, this simpler analog exhibits reduced steric hindrance and altered electronic properties. Its safety profile and synthesis are well-documented .

Meta-Substituted Derivatives

  • N-(3-Chlorophenyl)-2,2,2-trichloro-acetamide : Meta-substitution with chlorine and trichloroacetamide groups significantly alters crystal packing and lattice parameters compared to ortho/para-substituted analogs .

Anticancer Activity

  • N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38) : Displays potent activity against HCT-116, MCF-7, and PC-3 cancer cell lines (MTT assay) .
  • The 2-chloro group may enhance cellular uptake via increased lipophilicity.

Enzyme Inhibition

  • N-[5-(Acetyloxy)-2-(4-chlorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxalin-7-yl]acetamide: A selective MAO-A inhibitor (IC₅₀ = 0.028 mM), highlighting the role of chloro substituents in enzyme binding .
  • Milacemide Derivatives : Inhibit MAO-B, critical in Parkinson’s disease. The absence of a trifluoromethyl or sulfonyl group in N-(2-Chloro-4-methoxyphenyl)acetamide may limit MAO-B affinity .

Analgesic and Anti-inflammatory Activity

  • N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (35) : Shows analgesic efficacy comparable to paracetamol, attributed to the sulfonamide group .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Substituents
This compound 199.63 364.4 1.259 2-Cl, 4-OCH₃
N-(3-Chloro-4-fluorophenyl)-2-(4-methoxyphenyl)acetamide 293.72 N/A N/A 3-Cl, 4-F, 4-OCH₃
N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide 314.59 N/A N/A 4-Cl, 2,6-Cl₂
N-(4-Methoxyphenyl)acetamide 165.19 N/A N/A 4-OCH₃
  • Crystal Structure: Meta-substituted trichloro-acetamides exhibit monoclinic or triclinic systems, whereas ortho/para derivatives like this compound likely adopt distinct packing due to steric and electronic differences .

Q & A

Q. Analytical validation :

  • NMR spectroscopy : Compare 1H^1H NMR peaks (e.g., methoxy singlet at δ 3.8 ppm, acetamide carbonyl at δ 168 ppm in 13C^{13}C) to reference data .
  • Mass spectrometry : Confirm molecular ion [M+H]+^+ at m/z 214.05 (theoretical for C9_9H_{10ClNO2_2) .

Basic: What spectroscopic techniques are essential for confirming the structural integrity of this compound?

Answer:

  • 1H^1H NMR : Key signals include:
    • Methoxy protons: δ 3.8 ppm (singlet, 3H).
    • Aromatic protons: δ 6.8–7.2 ppm (multiplet, 3H).
    • Acetamide methyl: δ 2.1 ppm (singlet, 3H) .
  • IR spectroscopy : Stretching vibrations for amide C=O (~1650 cm1^{-1}) and C-O (methoxy, ~1250 cm1^{-1}) .
  • X-ray crystallography : Resolves bond lengths and angles (e.g., C-Cl bond: ~1.74 Å; C-O methoxy: ~1.43 Å) .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) of derivatives?

Answer:
Contradictions often arise from assay variability or impurities. Methodological solutions include:

  • Standardized assays : Use CLSI guidelines for antimicrobial testing (e.g., MIC values against E. coli ATCC 25922) .
  • Purity verification : HPLC-MS to confirm compound integrity (>98% purity) .
  • Positive controls : Compare with known agents (e.g., doxorubicin for cytotoxicity assays) to calibrate activity thresholds .

Example : A derivative with a 4-fluorophenyl substitution showed enhanced anticancer activity (IC50_{50} = 12 µM) but reduced antimicrobial effects, highlighting substituent-dependent bioactivity .

Advanced: How do substitution patterns on the phenyl ring influence biological activity, and what strategies validate structure-activity relationships (SAR)?

Answer:

  • Substituent effects :
    • Electron-withdrawing groups (e.g., -Cl) : Enhance stability and receptor binding.
    • Methoxy position : Para-substitution improves solubility but may reduce membrane permeability .
  • Validation strategies :
    • Computational modeling : DFT calculations (e.g., HOMO-LUMO gaps) predict reactivity .
    • Comparative bioassays : Test derivatives with systematic substitutions (e.g., -OCH3_3, -NO2_2, -F) against target enzymes (e.g., COX-2 for anti-inflammatory activity) .

Q. Workflow :

Collect data (Mo-Kα radiation, λ = 0.71073 Å).

Solve via direct methods (SHELXT).

Refine with anisotropic displacement parameters (R1_1 < 5%) .

Advanced: How can hydrogen bonding networks in the crystal structure inform molecular interaction studies?

Answer:
Hydrogen bonds (e.g., N-H···O=C) stabilize crystal packing and mimic biological interactions (e.g., enzyme binding).

  • Analysis tools : Mercury (CCDC) or OLEX2 to visualize H-bond networks .
  • Case study : In this compound, intermolecular N-H···O bonds (2.89 Å) form chains along the b-axis, suggesting potential for π-stacking in drug-receptor interactions .

Implications : Such patterns guide co-crystallization studies with target proteins (e.g., kinases) to validate binding modes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.